7-methyl-4,5-dihydro-3H-purine-2,6-dione
Description
7-Methyl-4,5-dihydro-3H-purine-2,6-dione is a purine derivative characterized by a partially saturated purine core (4,5-dihydro structure) and a methyl substituent at the 7-position. Its molecular formula is C₆H₆N₄O₂, distinguishing it from fully unsaturated xanthine derivatives like theophylline.
Properties
Molecular Formula |
C6H8N4O2 |
|---|---|
Molecular Weight |
168.15 g/mol |
IUPAC Name |
7-methyl-4,5-dihydro-3H-purine-2,6-dione |
InChI |
InChI=1S/C6H8N4O2/c1-10-2-7-4-3(10)5(11)9-6(12)8-4/h2-4H,1H3,(H2,8,9,11,12) |
InChI Key |
RVNBZBLNDMYZEV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2C1C(=O)NC(=O)N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
7-Methylxanthine can be synthesized through various methods. One approach involves the reaction between 4-amino-1-methylimidazole-5-carboxamide and diethyl carbonate . Another method utilizes a mixed-culture biocatalytic process involving engineered Escherichia coli strains. These strains are designed to convert caffeine to 7-methylxanthine under optimal conditions, achieving high yields and purity .
Industrial Production Methods
Industrial production of 7-methylxanthine often employs biocatalytic processes due to their efficiency and environmental friendliness. For example, a biocatalytic process using metabolically engineered Escherichia coli strains has been developed to produce 7-methylxanthine from theobromine. This method operates at 30°C and atmospheric pressure, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
7-Methylxanthine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of 7-methylxanthine include diethyl carbonate and specific enzymes from engineered microbial strains. Reaction conditions typically involve mild temperatures and atmospheric pressure to ensure high yields and purity .
Major Products Formed
The major products formed from the reactions involving 7-methylxanthine include various methylxanthine derivatives, which are used in different scientific and industrial applications .
Scientific Research Applications
7-Methylxanthine has a wide range of scientific research applications:
Mechanism of Action
7-Methylxanthine exerts its effects primarily by antagonizing adenosine receptors in the central nervous system and peripheral tissues. This antagonism leads to increased alertness and wakefulness, improved cognitive function, and reduced fatigue . Additionally, it inhibits phosphodiesterase enzymes, which play a role in various physiological processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 7-methyl-4,5-dihydro-3H-purine-2,6-dione with structurally or functionally related purine/pyrimidine-dione derivatives:
Table 1: Structural and Functional Comparison of Purine/Pyrimidine-Dione Derivatives
Key Comparative Insights:
Structural Modifications and Aromaticity :
- The 4,5-dihydro modification in the target compound reduces ring planarity compared to etophylline and reproterol, which may affect binding to enzymes like phosphodiesterases (PDEs) or receptors requiring planar interaction surfaces .
- Pyrimidin-2,4-dione derivatives (e.g., compound 7 in ) exhibit distinct electronic properties due to their six-membered pyrimidine core, often associated with nucleic acid analog activity .
Bulky substituents in reproterol (e.g., benzyl or allyl groups) are linked to β2-adrenergic receptor agonism, a feature absent in smaller substituents like methyl .
Pharmacological Activities: PDE Inhibition: Etophylline’s hydroxyethyl group enhances cAMP elevation via PDE inhibition, a mechanism less studied in the dihydro-purine scaffold of the target compound . Anti-inflammatory Potential: Butane hydrazide derivatives of purine-2,6-dione () show strong anti-TNF-α effects, suggesting that the target compound’s methyl group could be optimized for similar activity . Antiviral Applications: Pyrimidin-2,4-diones () and purine-2,6-diones () demonstrate antiviral properties, though the dihydro modification’s impact remains unexplored .
Synthetic Accessibility :
- The target compound’s synthesis may follow routes similar to 7-substituted purine-2,6-diones (), where alkylation at C7 is achieved via halogenated intermediates (e.g., ethyl 2-bromoacetate) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
